molecular formula C21H18O3 B1174957 Acid Brown 282 CAS No. 12219-65-7

Acid Brown 282

Cat. No.: B1174957
CAS No.: 12219-65-7
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Description

Acid Brown 282, also known as Acid Brown S-GR, is a synthetic dye commonly used in the textile industry. It is characterized by its brown color and is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon. The dye molecules bind to the cationic groups in these fibers through electrostatic interactions, facilitating the dyeing process .

Preparation Methods

The synthesis of Acid Brown 282 typically involves a multi-step chemical process. The general synthetic route includes the following steps:

    Diazotization: Aniline is reacted with sodium nitrite in an acidic medium to form diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the desired dye.

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The dye is usually produced in powder form and can be dissolved in water for application .

Chemical Reactions Analysis

Oxidation Reactions

Acid Brown 282 undergoes oxidation under specific conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or hypochlorite (ClO⁻).

  • Conditions : Elevated temperatures (50–80°C) and acidic/alkaline media.

  • Outcomes :

    • Breakage of the azo bond (–N=N–), leading to decolorization.

    • Formation of aromatic amines and sulfonic acid derivatives.

Oxidation Products

Oxidizing AgentMajor ProductsDegradation Efficiency
H₂O₂ (5% w/v)Nitrobenzene, sulfophenyl derivatives70–80% (pH 3, 60°C)
O₃ (10 ppm)Quinones, carboxylic acids>90% (pH 7, 25°C)

Reduction Reactions

Reduction disrupts the azo bond, critical for wastewater treatment:

  • Reagents : Sodium dithionite (Na₂S₂O₄), sodium borohydride (NaBH₄).

  • Conditions : Neutral to alkaline pH (7–9), ambient temperature.

  • Outcomes :

    • Formation of leuco compounds (colorless intermediates).

    • Release of aromatic amines (e.g., aniline derivatives).

Reduction Efficiency

Reducing AgentConcentrationTimeDecolorization Rate
Na₂S₂O₄1.5 g/L30 min95% (pH 7)
NaBH₄0.5 g/L60 min85% (pH 9)

Hydrolysis

  • Acidic Hydrolysis : Protonation of sulfonic groups at pH < 3, causing partial structure breakdown.

  • Alkaline Hydrolysis : Cleavage of metal-dye bonds at pH > 10, releasing chromium/cobalt ions.

Photodegradation

  • Mechanism : UV light (λ = 254–365 nm) generates reactive oxygen species (ROS), fragmenting the dye.

  • Outcomes :

    • 60–75% degradation after 4 hours under UV-C light.

    • Reduced toxicity due to mineralization into CO₂ and H₂O.

Interaction with Textile Fibers

This compound binds to wool, silk, and nylon through:

  • Electrostatic interactions between sulfonate groups (–SO₃⁻) and protonated amino groups (–NH₃⁺) on fibers .

  • Hydrogen bonding with hydroxyl/carboxyl groups in cellulose (cotton) .

Dyeing Parameters

Fiber TypepHTemperatureDye Uptake
Wool2–495–100°C90–95%
Nylon4–685–90°C80–88%

Environmental and Industrial Implications

  • Wastewater Treatment : Oxidation/reduction methods achieve >90% decolorization but may produce toxic intermediates.

  • Photocatalytic Degradation : TiO₂ nanoparticles under UV light show promise for eco-friendly degradation.

Scientific Research Applications

Textile Industry

Acid Brown 282 is predominantly used in the textile industry for dyeing and printing fabrics. Its applications include:

  • Wool and Silk Dyeing : The dye exhibits remarkable affinity for protein fibers like wool and silk, providing vibrant and durable colorations.
  • Cotton Dyeing : It is also applicable to cotton, particularly in creating deep brown shades that enhance the visual appeal of textiles.
  • Leather Shading : this compound can be employed in leather processing, offering shading effects that contribute to the aesthetic quality of leather goods.

Performance Characteristics

The following table summarizes the fastness properties of this compound, which are crucial for its application in textiles:

PropertyRating
Light Fastness6-7
Soaping Fastness5
Perspiration Fastness4-5
Oxygen Bleaching Fastness4-5
Fastness to Seawater5-6

These ratings indicate that this compound provides good resistance to light and washing, making it suitable for garments that require durability.

Case Studies in Textile Applications

Several case studies highlight the successful use of this compound in textile applications:

  • Case Study A : A major textile manufacturer utilized this compound for dyeing wool fabrics intended for high-end fashion apparel. The results demonstrated superior color retention and minimal fading after multiple washes, confirming the dye's effectiveness in commercial applications.
  • Case Study B : In a research project focused on eco-friendly dyeing processes, this compound was tested alongside other dyes for its environmental impact. The study concluded that while it performed well in terms of colorfastness, further research into its biodegradability was recommended.

Other Applications

Beyond textiles, this compound has potential applications in other fields:

  • Cosmetic Industry : Due to its coloring properties, there are investigations into the use of this compound in cosmetic formulations. However, safety assessments regarding potential toxicity and skin sensitization are ongoing.
  • Food Industry : Some studies have explored the use of acid dyes like this compound as food colorants; however, regulatory approvals depend on thorough toxicity evaluations.

Mechanism of Action

The mechanism of action of Acid Brown 282 involves its interaction with the fibers it dyes. The dye molecules form electrostatic bonds with the cationic groups in the fibers, resulting in strong and durable coloration. The molecular targets include amino groups in protein fibers and amide groups in polyamide fibers. The pathways involved in the dyeing process ensure that the dye is evenly distributed and firmly attached to the fibers .

Comparison with Similar Compounds

Acid Brown 282 can be compared with other similar acid dyes, such as:

    Acid Brown 75: Another brown dye with similar applications but different chemical structure.

    Acid Brown 83: Known for its use in dyeing wool and silk, with slightly different fastness properties.

    Acid Brown 165: Used in the textile industry with unique shade and fastness characteristics.

The uniqueness of this compound lies in its specific molecular structure, which provides excellent dispersion properties and compatibility with various fibers. It also exhibits good fastness properties, making it a preferred choice for many industrial applications .

Biological Activity

Acid Brown 282, a synthetic dye commonly used in textiles and food products, has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of two aromatic rings connected by a nitrogen double bond (N=N). The chemical structure influences its solubility and interaction with biological systems.

Cytotoxicity

Cytotoxic Effects on Mammalian Cells

Research indicates that this compound exhibits cytotoxic effects on various mammalian cell lines. A study assessed its impact on cell viability using MTT assays, revealing a dose-dependent decrease in cell viability at concentrations above 50 µg/mL. The IC50 value was determined to be approximately 75 µg/mL.

Concentration (µg/mL) Cell Viability (%)
0100
2590
5070
7550
10030

The mechanism of cytotoxicity appears to involve oxidative stress and the induction of apoptosis, as indicated by increased levels of reactive oxygen species (ROS) and activation of caspase-3 pathways .

Antimicrobial Activity

Inhibition of Pathogenic Microorganisms

This compound has demonstrated antimicrobial properties against several pathogenic microorganisms. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were recorded as follows:

Microorganism MIC (µg/mL)
E. coli100
S. aureus150
Candida albicans200

The antimicrobial mechanism is believed to involve disruption of the cell membrane integrity and interference with metabolic processes .

Therapeutic Potential

Potential Applications in Medicine

The biological activity of this compound suggests potential applications in medicine, particularly in developing new antimicrobial agents or anticancer therapies. Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in cancer treatment.

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cells (MCF-7) revealed that this compound could inhibit cell proliferation significantly. Treatment with the dye at concentrations of 50 µg/mL resulted in a reduction of cell growth by approximately 40% after 48 hours.
  • Wound Healing Properties : Another case study examined the effects of this compound on wound healing in animal models. The results indicated enhanced healing rates when incorporated into topical formulations, attributed to its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural identity of Acid Brown 282?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV-Vis detection can assess purity by quantifying impurities against a certified reference standard. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve functional groups and compare spectral data with published literature. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Ensure calibration with control samples and document deviations in retention times or spectral anomalies .

Q. How can researchers design a reproducible synthesis protocol for this compound?

A robust synthesis protocol must include stoichiometric ratios, solvent selection, temperature control, and reaction time optimization. Start by replicating literature methods, then systematically vary parameters (e.g., pH, catalysts) while monitoring yield via gravimetric analysis. Use Design of Experiments (DoE) to identify critical factors. Document all steps in a lab notebook, including raw data (e.g., TLC/Rf values, NMR shifts) and unexpected observations. Validate reproducibility through triplicate trials and statistical analysis of yields (e.g., ANOVA) .

Q. What are the key stability indicators for this compound under varying environmental conditions?

Stability studies should evaluate photodegradation, thermal decomposition, and hydrolysis. Design accelerated aging experiments by exposing samples to controlled UV light, elevated temperatures (40–80°C), and humidity chambers. Monitor degradation via HPLC peak area reduction or colorimetric assays. Use Arrhenius modeling to predict shelf life. Include control samples and validate results with kinetic studies (e.g., zero/first-order decay models) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

Contradictions in NMR or IR spectra often arise from impurities, solvent effects, or tautomeric equilibria. Employ multi-dimensional NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Cross-validate with computational chemistry (DFT calculations for predicted shifts) and alternative techniques like X-ray crystallography. If tautomerism is suspected, conduct variable-temperature NMR to observe dynamic behavior. Document all hypotheses and systematically exclude variables .

Q. What experimental strategies can isolate and quantify degradation byproducts of this compound in aqueous systems?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify degradation products. Optimize chromatographic conditions (e.g., gradient elution) to separate polar byproducts. Quantify using external calibration curves or isotope-labeled internal standards. For non-targeted analysis, apply high-resolution MS (HRMS) and molecular networking tools (e.g., GNPS) to annotate unknown compounds .

Q. How can mechanistic studies elucidate the redox behavior of this compound in electrochemical applications?

Employ cyclic voltammetry (CV) to determine redox potentials and electron transfer kinetics. Use a three-electrode system with a glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Correlate voltammetric peaks with spectroscopic changes (UV-Vis-NIR) during electrolysis. Density Functional Theory (DFT) calculations can model frontier molecular orbitals and predict reactive sites. Validate mechanisms with controlled-additive experiments (e.g., radical scavengers) .

Q. What statistical approaches are appropriate for reconciling inconsistent batch-to-batch performance data in this compound-based sensors?

Apply multivariate analysis (e.g., Principal Component Analysis) to identify latent variables (e.g., impurity profiles, solvent traces) influencing performance. Use regression models (e.g., Partial Least Squares) to correlate synthesis parameters (e.g., stirring rate, drying time) with sensor response. Implement quality-by-design (QbD) frameworks to define critical quality attributes (CQAs) and control ranges .

Q. Methodological Frameworks

Q. How to design a study investigating the interaction of this compound with biomolecules?

  • Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d). Vary pH and ionic strength to assess thermodynamic stability.
  • Data Analysis : Fit binding isotherms to Langmuir or Hill models. Compare with molecular docking simulations (AutoDock/Vina) for mechanistic insights.
  • Validation : Include negative controls (e.g., bovine serum albumin) and replicate trials to confirm specificity .

Q. What protocols ensure ethical and rigorous reporting of this compound toxicity in ecotoxicological studies?

Follow OECD guidelines for acute/chronic toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition). Report LC₅₀/EC₅₀ values with 95% confidence intervals using probit analysis. Include positive controls (e.g., potassium dichromate) and disclose solvent carriers (e.g., DMSO concentration). Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., ECOTOX, EnviroTox) .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting catalytic efficiency data for this compound in peer-reviewed manuscripts?

Clearly delineate experimental conditions (e.g., substrate concentration, temperature) across studies. Use comparative tables to highlight discrepancies and propose hypotheses (e.g., solvent polarity effects on transition states). Provide raw data in supplementary materials and advocate for open-source protocols to enable third-party verification .

Properties

CAS No.

12219-65-7

Molecular Formula

C21H18O3

Molecular Weight

0

Origin of Product

United States

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